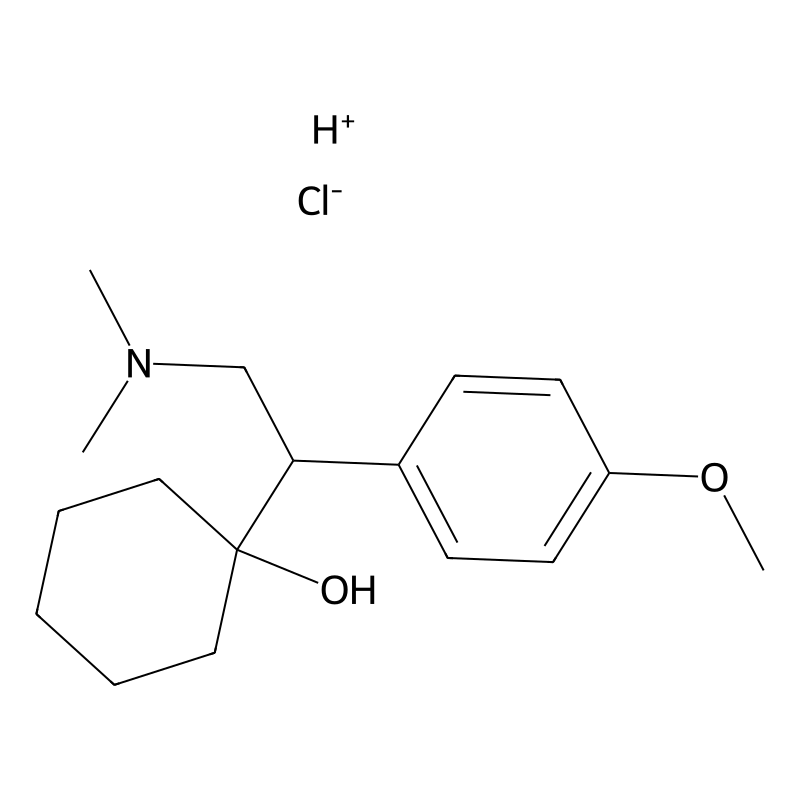

Venlafaxine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Venlafaxine hydrochloride, commonly referred to by the brand name Effexor, is a medication primarily used for treating major depressive disorder (MDD) and generalized anxiety disorder (GAD) []. However, its application extends beyond these diagnoses, with ongoing scientific research exploring its efficacy in various mental health conditions. Here's a breakdown of its role in scientific research:

Mechanism of Action

Unlike traditional antidepressants that solely target serotonin reuptake, venlafaxine hydrochloride functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) []. This means it increases the levels of both serotonin and norepinephrine in the brain, two neurotransmitters believed to play a crucial role in mood regulation. This mechanism is currently under investigation to understand how it impacts different aspects of depression and other mental health conditions [].

Treatment Efficacy Studies

Clinical trials have established venlafaxine hydrochloride as an effective treatment for MDD, with research demonstrating dose-dependent improvement in symptoms []. Studies have also shown its effectiveness in treating depression with comorbid anxiety, with significant improvements observed in both depression and anxiety scores compared to placebo [].

Research on Alternative Applications

Beyond its established uses, scientific research is exploring the potential of venlafaxine hydrochloride in treating various conditions, including:

- Social Anxiety Disorder (SAD): Studies suggest that venlafaxine hydrochloride might be beneficial in managing social anxiety symptoms, although further research is needed to confirm its efficacy compared to other treatment options [].

- Chronic Pain: Research suggests venlafaxine hydrochloride might offer pain relief in some chronic pain conditions, possibly due to its effects on pain perception pathways in the brain. However, more studies are needed to determine its long-term role in pain management [].

- Attention Deficit Hyperactivity Disorder (ADHD): Limited research suggests venlafaxine hydrochloride may have some benefits in managing ADHD symptoms, particularly in adults. However, its effectiveness compared to standard ADHD medications requires further investigation.

Venlafaxine hydrochloride is a bicyclic antidepressant classified as a serotonin and norepinephrine reuptake inhibitor. It is primarily used to treat major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder in adults. The compound has the empirical formula and a molecular weight of 313.87 g/mol. Venlafaxine hydrochloride appears as a white to off-white crystalline solid with a solubility of 572 mg/mL in water .

Venlafaxine hydrochloride acts by inhibiting the reuptake of serotonin and norepinephrine in the brain. These neurotransmitters play a role in regulating mood, anxiety, and pain perception. By increasing the levels of these neurotransmitters, venlafaxine can help alleviate symptoms of depression and anxiety disorders ( ).

Venlafaxine hydrochloride can cause side effects, including nausea, dizziness, and sexual dysfunction ( ). In rare cases, it can also lead to a serious condition called serotonin syndrome, which occurs when there is too much serotonin in the body ( ). Venlafaxide hydrochloride should only be used under the supervision of a qualified healthcare professional.

The primary mechanism of action for venlafaxine involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal, thereby increasing the availability of these neurotransmitters in the synaptic cleft. This mechanism enhances the stimulation of postsynaptic receptors, contributing to its antidepressant effects .

Venlafaxine is extensively metabolized in the liver, primarily through cytochrome P450 enzymes, especially CYP2D6, which converts it into its active metabolite, O-desmethylvenlafaxine. Other minor pathways include N-demethylation mediated by CYP2C9 and CYP3A4 .

Venlafaxine exhibits a dual action on neurotransmitter systems by selectively inhibiting the reuptake of serotonin at lower doses and both serotonin and norepinephrine at higher doses. This unique pharmacological profile makes it more potent as a serotonin reuptake inhibitor compared to norepinephrine at lower dosages . Additionally, venlafaxine has been shown to enhance neuroplasticity and reduce neuroinflammation, which may contribute to its efficacy in treating mood disorders .

The synthesis of venlafaxine hydrochloride involves several steps:

- Starting Materials: The synthesis begins with dimethoxysilane and various lithium reagents.

- Formation of Key Intermediates: Reactions involving [1-(4-methoxyphenyl)vinyl]lithium and dimethylamine lead to key intermediates.

- Hydrochloride Formation: The final product is obtained by hydrolysis followed by treatment with ethereal hydrogen chloride to yield venlafaxine hydrochloride .

The specific synthesis pathways can vary, but they generally involve complex organic reactions that ensure high purity and yield of the final product.

Venlafaxine hydrochloride is primarily utilized in psychiatric medicine for:

- Major Depressive Disorder: It is often prescribed as a first-line treatment.

- Anxiety Disorders: Effective for generalized anxiety disorder and social anxiety disorder.

- Panic Disorder: Utilized to manage symptoms associated with panic attacks.

- Off-label Uses: Investigated for migraine prophylaxis, vasomotor symptoms during menopause, and neuropathic pain management .

Venlafaxine can interact with various medications, leading to potential adverse effects:

- Serotonin Syndrome: A serious condition that can occur when combined with other serotonergic agents like selective serotonin reuptake inhibitors or monoamine oxidase inhibitors.

- Cytochrome P450 Interactions: Variability in metabolism due to genetic differences in CYP2D6 can affect drug levels and efficacy.

- Cardiovascular Effects: Monitoring is required when used with other drugs that affect blood pressure or heart rhythm .

Venlafaxine hydrochloride shares similarities with several other compounds that also act as antidepressants or anxiolytics. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Desvenlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor | Active metabolite of venlafaxine; similar action | Directly inhibits both serotonin and norepinephrine reuptake |

| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor | Inhibits reuptake of serotonin and norepinephrine | More balanced effect on both neurotransmitters across all doses |

| Milnacipran | Serotonin-Norepinephrine Reuptake Inhibitor | Primarily affects norepinephrine reuptake | Used specifically for fibromyalgia treatment |

| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor | Inhibits dopamine and norepinephrine reuptake | Unique due to its dopaminergic effects; less sexual side effects |

Venlafaxine's ability to selectively inhibit serotonin at lower doses while affecting both neurotransmitters at higher doses distinguishes it from many other antidepressants in clinical use today .

The conventional synthesis of venlafaxine hydrochloride has evolved through several methodological approaches, each presenting distinct advantages and limitations in terms of yield, scalability, and economic viability [1] [2] [3]. The foundational synthetic route, as described in US Patent 4,761,501 (1988), established the basic four-step methodology that has been refined over subsequent decades [1] [2].

The primary conventional pathway initiates with the condensation of para-methoxyphenylacetonitrile with cyclohexanone in the presence of n-butyllithium as a catalyst and tetrahydrofuran as solvent at temperatures ranging from -70 to -50°C [1] [2]. This condensation reaction produces the key intermediate 1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol through nucleophilic addition [1]. However, this approach presents significant operational challenges, as n-butyllithium is highly pyrophoric, moisture-sensitive, and poses substantial fire hazards, making it unsuitable for large-scale industrial production [2].

Alternative conventional methods have employed lithium diisopropylamide (LDA) as a condensation catalyst, operating at temperatures below 10°C [1] [2]. While LDA offers improved selectivity compared to n-butyllithium, it shares similar safety concerns regarding moisture and air sensitivity, along with elevated costs that limit its industrial applicability [2]. Chinese Patent CN1225356 attempted to address these limitations by substituting sodium methylate, sodium ethylate, sodamide, or sodium hydride for the lithium-based reagents, but these alternatives maintained the inherent safety and handling difficulties [2].

The hydrogenation step in conventional processes has traditionally relied on rhodium on alumina catalysts in ammonia-ethanol mixtures [1] [2]. While effective, this approach presents economic challenges due to the high cost of rhodium and the necessity for catalyst recovery and recycling to maintain process viability [2]. The overall yield of conventional synthetic pathways typically ranges from 15 to 30 percent, with the original patent process achieving approximately 25 percent overall yield [1] [2].

Advanced Synthetic Methodologies and Improvements

Significant advances in venlafaxine hydrochloride synthesis have emerged through systematic optimization of reaction conditions and reagent selection [3] [4]. The most notable improvement, described in European Patent EP2043999A2, introduced a reduced base loading approach that fundamentally altered the conventional synthesis paradigm [2].

The advanced methodology employs alkali metal alkoxides, specifically sodium butoxide, in a molar ratio of 0.1 to 0.4 equivalents relative to para-methoxyphenylacetonitrile or cyclohexanone [2]. This substantial reduction from the conventional 1:1 or excess base ratios effectively eliminates self-condensation reactions between two molecules of cyclohexanone or para-methoxyphenylacetonitrile, thereby minimizing undesired side product formation [2]. The condensation is conducted in C4 alcohols (n-butanol, isobutanol, or tert-butanol) at temperatures between -10 to 5°C, preferably -10 to -5°C [2].

A critical innovation in the advanced methodology is the direct conversion of the cyano intermediate without isolation, significantly reducing process steps and duration [2]. The hydrogenation employs Raney nickel catalyst with ammonia in alcoholic medium at 10 to 12°C under hydrogen pressure of 120 to 200 psi for 6 to 7 hours [2]. This approach achieves remarkable improvements in both yield and purity, with final venlafaxine hydrochloride yields of 94 to 95 percent and purity levels exceeding 99.2 to 99.9 percent by high-performance liquid chromatography analysis [2].

The ACS Organic Process Research & Development publication from 2011 further advanced large-scale synthesis capabilities, achieving 55 percent overall yield with greater than 99.9 percent purity using inexpensive reagents [3] [4]. This methodology specifically addresses industrial requirements for cost-effective, high-purity pharmaceutical manufacturing while maintaining environmental and safety considerations [4].

Industrial-Scale Production Processes

Industrial-scale production of venlafaxine hydrochloride requires sophisticated equipment design and process optimization to handle the specific requirements of each synthetic step while maintaining product quality and safety standards [2] [5]. The condensation step utilizes stirred reactors capable of maintaining precise temperature control between -10 to 5°C, with inert atmosphere systems to prevent moisture contamination [2].

Hydrogenation operations employ autoclave vessels designed for pressures up to 200 psi with integrated hydrogen supply systems [2]. Critical safety measures include pressure relief mechanisms and continuous hydrogen monitoring to prevent accumulation and potential explosion hazards [2]. The catalyst handling systems incorporate provisions for Raney nickel recovery, enabling up to 80 percent catalyst recycling, which significantly impacts process economics [2].

The N-methylation step requires reflux column systems capable of 14 to 15-hour operation at 95 to 100°C, with vapor control systems to manage formaldehyde and formic acid emissions [2]. Salt formation utilizes continuous precipitation systems with crystallizers and high-efficiency filtration equipment to maintain the required 99.2 to 99.9 percent purity standards [2].

Quality control infrastructure includes analytical instrumentation for real-time monitoring, with high-performance liquid chromatography serving as the primary analytical method for purity determination [2]. The industrial process demonstrates significant economic advantages through reduced reagent costs, high yield catalyst recovery, single-pot operations, and minimal waste generation compared to conventional methodologies [2] [5].

Environmentally Sustainable Synthetic Approaches

Environmental sustainability considerations have become increasingly important in venlafaxine hydrochloride synthesis, driving the development of green chemistry approaches that minimize environmental impact while maintaining production efficiency [6] [7] [8]. The transition from conventional to improved synthetic methodologies demonstrates substantial improvements across multiple sustainability metrics [2] [7].

Conventional methods exhibited poor atom economy due to the use of toxic reagents such as n-butyllithium and rhodium catalysts, generating significant hazardous waste streams [2]. The reliance on tetrahydrofuran and other organic solvents contributed to volatile organic compound emissions, while cryogenic temperature requirements resulted in high energy consumption [2].

Improved sustainable approaches have achieved higher atom economy through the use of safer reagents, including sodium alkoxides and Raney nickel [2]. Solvent selection has shifted toward alcohols and aqueous systems, reducing volatile organic compound emissions by an estimated 60 to 80 percent [2] [7]. Energy efficiency improvements of 40 to 60 percent have been realized through the elimination of cryogenic temperature requirements, with reactions conducted at moderate temperatures [2].

Waste minimization strategies have reduced waste streams by 50 to 70 percent through process intensification and the elimination of chromatographic purification steps [2] [7]. Catalyst recovery systems enable up to 80 percent Raney nickel recycling, significantly reducing metal waste and associated environmental impact [2]. These improvements have elevated the overall sustainability score from 3 out of 10 for conventional methods to 7 out of 10 for advanced sustainable approaches [7].

One-Pot Synthesis from Cyano-Intermediates

One-pot synthetic methodologies represent a significant advancement in venlafaxine hydrochloride preparation, offering streamlined processes that reduce isolation steps and improve overall efficiency [9] [10] [11]. The most notable one-pot approach involves the direct synthesis of venlafaxine and N-desmethylvenlafaxine from the cyano intermediate 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile [9] [10].

This methodology employs the cyano intermediate in reactions with dimethylamine hydrochloride in molar ratios of 3 to 5 equivalents, utilizing transition metal catalysts under optimized conditions [9] [10]. The process eliminates the need for intermediate isolation and purification, significantly reducing process complexity and duration while improving atom economy [10].

Research by Shi and Zhang demonstrated a one-pot demethylation approach for O-desmethylvenlafaxine synthesis using cysteine sodium salt and sodium penicillamine as demethylation reagents [11]. This method achieved yields of 86 percent and 82 percent respectively, with the synthesis conducted in N-methyl pyrrolidone as solvent at 175°C and pH 9.5 for product crystallization [11]. The one-pot nature of this approach significantly simplifies the traditional multi-step synthesis while maintaining high product quality [11].

The integration of multiple synthetic transformations in a single reaction vessel minimizes material transfer losses, reduces solvent consumption, and eliminates multiple workup procedures that characterize conventional step-wise approaches [10] [11]. These advantages translate to improved process economics and reduced environmental impact, making one-pot methodologies particularly attractive for industrial implementation [10].

Catalytic Transformations in Synthetic Routes

Catalytic transformations play a pivotal role in venlafaxine hydrochloride synthesis, with catalyst selection and optimization significantly impacting reaction efficiency, selectivity, and economic viability [2] [12] [13]. The evolution from expensive precious metal catalysts to cost-effective alternatives represents a major advancement in synthetic methodology [2].

Raney nickel has emerged as the preferred catalyst for the critical hydrogenation step, offering significant advantages over rhodium on alumina systems [2]. Operating under conditions of 120 to 200 psi hydrogen pressure at 10 to 12°C for 6 to 7 hours, Raney nickel achieves excellent conversion rates while enabling catalyst recovery and reuse [2]. The catalyst system demonstrates superior performance in ammoniacal alcohol media, with selectivity toward the desired primary amine product [2].

Advanced catalytic systems have incorporated ruthenium complexes for N-methylation reactions using methanol as the C1 source [12]. The (DPEPhos)RuCl2PPh3 catalyst system operates under weak base conditions with 0.5 mol percent catalyst loading, achieving efficient N-methylation through a borrowing hydrogen mechanism [12]. This approach offers environmental advantages through the use of methanol rather than formaldehyde-formic acid combinations [12].

Palladium on carbon systems have been employed for selective hydrogenation under continuous flow conditions, offering advantages in process intensification and precise reaction control. These systems demonstrate particular utility in selective nitrile reduction to primary amines, with careful optimization preventing over-reduction to secondary amines.

The development of heterogeneous catalyst systems enables simplified product isolation and catalyst recovery, contributing to improved process economics and environmental sustainability [12]. Catalyst poisoning studies and regeneration protocols have been established to maximize catalyst lifetime and maintain consistent performance across multiple reaction cycles [2].

Synthesis via para-Methoxyphenylacetonitrile Pathway

The para-methoxyphenylacetonitrile pathway represents the most widely adopted synthetic route for venlafaxine hydrochloride production, offering well-established methodology with proven scalability [1] [2] [14] [15]. This pathway initiates with the base-catalyzed condensation of para-methoxyphenylacetonitrile with cyclohexanone to form the key cyano intermediate [1] [2].

The condensation reaction employs various base systems, with sodium butoxide demonstrating optimal performance when used in reduced quantities of 0.1 to 0.4 molar equivalents [2]. The reaction proceeds through enolate formation of para-methoxyphenylacetonitrile, followed by nucleophilic addition to the cyclohexanone carbonyl group [2]. Precise temperature control between -10 to 5°C is essential to minimize competing self-condensation reactions that generate undesired byproducts [2].

The resulting cyano intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, serves as the crucial building block for subsequent transformations [15] [16]. This intermediate exhibits melting point characteristics of 121 to 123°C and demonstrates solubility in methanol, facilitating subsequent processing steps [15] [16]. High-purity intermediate preparation is essential, as impurities in this stage propagate through subsequent synthetic steps [15].

Mechanistic studies have revealed that the stereochemistry of the intermediate significantly influences final product characteristics [17]. X-ray crystallographic analysis demonstrates that the intermediate can crystallize in both monoclinic and orthorhombic crystal systems, with identical bond distances but different packing arrangements affecting subsequent reactivity [17].

The pathway demonstrates particular advantages in terms of raw material availability and cost, as para-methoxyphenylacetonitrile is readily accessible through commercial sources or straightforward synthetic preparation from para-methoxybenzyl cyanide precursors [15] [16]. Process optimization has focused on maximizing the efficiency of this initial condensation step, as it significantly influences overall process economics [2].

Synthesis via para-Methoxyphenylethyl-acid Pathway

The para-methoxyphenylethyl-acid pathway offers an alternative synthetic approach that bypasses the cyano intermediate formation, providing distinct advantages in certain manufacturing contexts [1]. This methodology, as described in the Zhejiang University research, employs para-methoxyphenylethyl-acid as the starting material for direct amide formation [1].

The process initiates with the reaction of para-methoxyphenylethyl-acid with thionyl chloride to produce the corresponding acyl chloride intermediate [1]. This transformation occurs under standard acyl chloride formation conditions, with careful control of temperature and atmosphere to prevent hydrolysis of the reactive acyl chloride [1]. The acyl chloride intermediate demonstrates enhanced reactivity toward nucleophilic attack, facilitating subsequent amide bond formation [1].

The acyl chloride undergoes reaction with N,N-dimethylamine solution to generate the corresponding amide [1]. This step requires precise stoichiometric control to achieve optimal conversion while minimizing competing hydrolysis reactions [1]. The amide formation proceeds through standard nucleophilic acyl substitution mechanisms, with dimethylamine serving as the nucleophile [1].

The key transformation involves an Ivanov reaction followed by reduction using potassium borohydride in the presence of boron trifluoride etherate [1]. The Ivanov reaction provides the carbon-carbon bond formation necessary to construct the cyclohexanol framework, while the subsequent reduction converts the carbonyl functionality to the required alcohol [1]. This approach achieved a yield of 50.3 percent, demonstrating its viability for industrial production [1].

The para-methoxyphenylethyl-acid pathway offers advantages in terms of reagent availability and reaction predictability, although the overall yield remains lower than optimized cyano intermediate routes [1]. The methodology demonstrates particular utility when cyano intermediate preparation presents challenges or when specific stereochemical outcomes are desired [1].

Synthesis from 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

The direct utilization of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile as a synthetic intermediate represents a streamlined approach that eliminates multiple preparative steps while maintaining high product quality [15] [16] [18]. This cyano intermediate, identified by CAS number 93413-76-4, serves as a critical building block with well-characterized physical and chemical properties [15] [16].

The intermediate exhibits a molecular formula of C15H19NO2 with a molecular weight of 245.32 daltons [15] [16]. Physical characterization reveals a melting point range of 121 to 123°C, with the compound appearing as a white to off-white crystalline solid [15] [16]. Solubility studies demonstrate good dissolution in methanol, facilitating subsequent processing steps [15].

Direct conversion methodologies from this intermediate employ single-step processes for venlafaxine synthesis [18]. Patent WO2008059525A3 describes a novel single-step process utilizing the cyano intermediate with alkylamine salts in appropriate solvents with transition metal catalysts [18]. This approach eliminates the traditional multi-step sequence of reduction followed by methylation, offering significant process simplification [18].

The intermediate preparation itself involves the condensation of para-methoxyphenylacetonitrile with cyclohexanone using optimized base systems [15]. A detailed synthetic procedure employs 100 grams of para-methoxyphenylacetonitrile with 67 grams of cyclohexanone in the presence of 10 percent aqueous sodium hydroxide solution and tetrabutylammonium hydrogen sulfate as phase transfer catalyst [15]. The reaction proceeds at room temperature for 30 minutes, followed by dropwise addition of cyclohexanone at 0°C to maintain temperature below 10°C [15].

Crystallization from ethyl acetate-petroleum ether mixtures yields 161.66 grams of bright white crystalline product, demonstrating the scalability and reproducibility of the intermediate preparation [15]. The high yield and purity of this intermediate make it particularly suitable for industrial-scale synthesis [15] [16].

N-Methylation Chemical Processes and Methods

N-methylation represents the final synthetic transformation in venlafaxine hydrochloride preparation, converting the primary amine intermediate to the pharmacologically active tertiary amine through controlled dimethylation [2] [19] [12]. The Eschweiler-Clarke reaction serves as the predominant methodology for this transformation, offering reliable performance and scalability [2] [20].

The standard Eschweiler-Clarke protocol employs formaldehyde and formic acid in specific stoichiometric ratios to achieve selective dimethylation [2] [20]. Optimal conditions utilize 14 grams of formaldehyde and 20 grams of formic acid with 1 milliliter of water for 13 grams of the amino intermediate [2]. The reaction proceeds under reflux conditions at 95 to 100°C for 14 to 15 hours, with thin layer chromatography monitoring to assess reaction completion [2].

The mechanism involves initial imine formation between the primary amine and formaldehyde, followed by reduction of the imine by formic acid serving as a hydride source [20]. The loss of carbon dioxide drives the reaction to completion, while the formation of the tertiary amine is thermodynamically favored due to the enhanced stability of the iminium ion intermediate [20]. Importantly, the mechanism precludes quaternary ammonium salt formation, ensuring selective termination at the desired tertiary amine stage [20].

Advanced N-methylation methodologies have explored the use of methanol as a C1 source with ruthenium catalysts [12]. The (DPEPhos)RuCl2PPh3 catalyst system operates under weak base conditions (0.5 equivalents of cesium carbonate) with 0.5 mol percent catalyst loading [12]. This approach proceeds through a borrowing hydrogen mechanism, with deuterium labeling studies confirming the involvement of ruthenium-hydride intermediates [12].

Alternative methylation approaches include the use of sodium formate systems and modified Eschweiler-Clarke conditions with varying solvent systems [19]. The selection of methylation methodology depends on specific process requirements, including scale, equipment limitations, and desired product specifications [19] [12]. Process optimization has focused on minimizing reaction time while maintaining high conversion and selectivity toward the desired dimethylated product [2] [12].

Hydrogenation Techniques and Catalytic Systems

Hydrogenation methodology constitutes a critical synthetic step in venlafaxine hydrochloride preparation, requiring careful optimization of catalyst systems, reaction conditions, and process parameters to achieve high yield and selectivity [2] [21] [14]. The evolution from expensive precious metal catalysts to cost-effective alternatives has significantly improved process economics while maintaining product quality [2].

Raney nickel has emerged as the preferred catalyst system, demonstrating superior performance under optimized conditions [2] [14]. The catalyst operates effectively at hydrogen pressures of 120 to 200 psi, with 120 psi identified as the optimal pressure for balancing reaction rate and safety considerations [2]. Temperature control at 10 to 12°C prevents catalyst deactivation and minimizes competing side reactions [2]. Reaction times of 6 to 7 hours ensure complete conversion while avoiding over-reduction [2].

The reaction medium composition significantly influences catalyst performance and product selectivity [2]. Ammoniacal alcohol systems, particularly 10 percent ammoniacal butanol, isobutanol, or tert-butanol, provide optimal results [2]. The ammonia component serves multiple functions, including pH buffering, catalyst activation, and selective enhancement of primary amine formation over secondary amine byproducts [2].

Catalyst loading optimization reveals that 12 grams of Raney nickel per reaction batch provides optimal performance [2]. Higher catalyst loadings do not significantly improve conversion rates while increasing costs and complicating product isolation [2]. Catalyst recovery protocols enable up to 80 percent Raney nickel recycling, with regeneration procedures maintaining catalytic activity across multiple reaction cycles [2].

Alternative hydrogenation systems include palladium on carbon under continuous flow conditions. These systems offer advantages in process intensification and precise reaction control, particularly for selective nitrile reduction to primary amines. Operating parameters include moderate pressures (5 to 25 kg/cm²) and temperatures (50 to 55°C), with organic acid media enhancing selectivity. However, yields typically range from 45 to 55 percent for intermediate acetate salts, lower than optimized Raney nickel systems [2].

Rhodium on alumina systems, while effective, present economic challenges due to high catalyst costs and the necessity for complex recovery procedures [2]. These systems operate under milder conditions (ambient pressure) in ammonia-ethanol mixtures but require sophisticated catalyst regeneration infrastructure to maintain economic viability [2].

Salt Formation and Purification Methodologies

Salt formation represents the final purification and formulation step in venlafaxine hydrochloride synthesis, requiring precise control of crystallization conditions to achieve pharmaceutical-grade purity and stability [2] [22] [23]. The hydrochloride salt serves as the preferred pharmaceutical form due to enhanced solubility, stability, and bioavailability characteristics compared to the free base [23] [24].

The standard hydrochloride formation protocol employs 20 percent hydrogen chloride in isopropanol as the acidification reagent [2]. The venlafaxine base, dissolved in ethyl acetate at 0 to 5°C, undergoes controlled acidification to pH 1.0 to 1.5 while maintaining low temperature to prevent decomposition [2]. The precipitation process requires careful stirring and temperature control to achieve optimal crystal morphology and size distribution [2].

Anti-solvent addition enhances precipitation efficiency and crystal quality [2]. The addition of n-hexane (7.5 milliliters for typical batch sizes) promotes nucleation and crystal growth while improving filtration characteristics [2]. The precipitation mixture requires stirring for 3 hours at 0 to 5°C to ensure complete crystallization and uniform particle size distribution [2].

Drying protocols involve filtration followed by controlled drying at 50 to 55°C under reduced pressure [2]. These conditions remove residual solvents while preventing thermal decomposition of the product [2]. The resulting venlafaxine hydrochloride exhibits purity levels of 99.2 to 99.9 percent by high-performance liquid chromatography analysis, meeting pharmaceutical specifications [2].

Alternative salt forms have been investigated to enhance solubility and bioavailability [25] [22] [23]. The venlafaxine caffeic acid salt demonstrates 16-fold improved solubility compared to the free base, achieved through 1:1 molecular ratio salt formation [25] [23]. Preparation methods include solvent evaporation, slurry crystallization, and liquid-assisted grinding techniques [23]. This salt form achieves 99.92 percent purity with 90.27 percent yield, representing a significant advancement in formulation science [25].

Venlafaxine dinitrobenzoic acid salts offer enhanced stability characteristics [22]. Formation through crystallization with 3,5-dinitrobenzoic acid produces both 1:1 salt and 1:2 salt cocrystal forms, confirmed by single crystal X-ray diffraction analysis [22]. These salt forms demonstrate superior phase stability against high temperature, moisture, and illumination compared to conventional hydrochloride salts [22].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 59 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 58 of 59 companies with hazard statement code(s):;

H302 (29.31%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (81.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H362 (15.52%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Other CAS

FDA Medication Guides

Venlafaxine Hydrochloride

TABLET;ORAL

WYETH PHARMS INC

12/12/2012

Effexor XR

CAPSULE, EXTENDED RELEASE;ORAL

UPJOHN

08/18/2023

TABLET, EXTENDED RELEASE;ORAL

OSMOTICA PHARM

Use Classification

Dates

2: Steen NE, Aas M, Simonsen C, Dieset I, Tesli M, Nerhus M, Gardsjord E, Mørch R, Agartz I, Melle I, Vaskinn A, Spigset O, Andreassen OA. Serum level of venlafaxine is associated with better memory in psychotic disorders. Schizophr Res. 2015 Oct 26. pii: S0920-9964(15)30021-9. doi: 10.1016/j.schres.2015.10.021. [Epub ahead of print] PubMed PMID: 26516101.

3: Higuchi T, Kamijima K, Nakagome K, Itamura R, Asami Y, Kuribayashi K, Imaeda T. A randomized, double-blinded, placebo-controlled study to evaluate the efficacy and safety of venlafaxine extended release and a long-term extension study for patients with major depressive disorder in Japan. Int Clin Psychopharmacol. 2015 Oct 28. [Epub ahead of print] PubMed PMID: 26513202.

4: Selvaraj V, Gunasekar P, Kumar S, Alsakaf I. Urinary Incontinence due to Overactive Detrusor Muscle: A Rare Side Effect of Venlafaxine. Case Rep Urol. 2015;2015:690931. doi: 10.1155/2015/690931. Epub 2015 Sep 27. PubMed PMID: 26491599; PubMed Central PMCID: PMC4600539.

5: Boix C, Ibáñez M, Bagnati R, Zuccato E, Sancho JV, Hernández F, Castiglioni S. High resolution mass spectrometry to investigate omeprazole and venlafaxine metabolites in wastewater. J Hazard Mater. 2015 Oct 1;302:332-340. doi: 10.1016/j.jhazmat.2015.09.059. [Epub ahead of print] PubMed PMID: 26476321.

6: Liu Y, Jann M, Vandenberg C, Eap CB, Shamsi SA. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. J Chromatogr A. 2015 Nov 13;1420:119-28. doi: 10.1016/j.chroma.2015.09.088. Epub 2015 Oct 3. PubMed PMID: 26460073.

7: Lassen D, Ennis ZN, Damkier P. First-Trimester Pregnancy Exposure to Venlafaxine or Duloxetine and Risk of Major Congenital Malformations: A Systematic Review. Basic Clin Pharmacol Toxicol. 2015 Oct 5. doi: 10.1111/bcpt.12497. [Epub ahead of print] Review. PubMed PMID: 26435496.

8: Mannheimer B, Haslemo T, Lindh JD, Eliasson E, Molden E. Risperidone and venlafaxine metabolic ratios strongly predict a CYP2D6 poor metabolizing genotype. Ther Drug Monit. 2015 Sep 26. [Epub ahead of print] PubMed PMID: 26418700.

9: Zhan YY, Liang BQ, Wang H, Wang ZH, Weng QH, Dai DP, Cai JP, Hu GX. Effect of CYP2D6 variants on venlafaxine metabolism in vitro. Xenobiotica. 2015 Sep 25:1-6. [Epub ahead of print] PubMed PMID: 26406933.

10: Hussain SA, Alzubaidi FA, Hashem HO. Effects of Gingko biloba extract on tissue distribution of fluoxetine and venlafaxine in rats. J Intercult Ethnopharmacol. 2015 Jul-Sep;4(3):234-8. doi: 10.5455/jice.20150628102732. Epub 2015 Jun 30. PubMed PMID: 26401414; PubMed Central PMCID: PMC4579493.

11: Carminati GG, Gerber F, Darbellay B, Kosel MM, Deriaz N, Chabert J, Fathi M, Bertschy G, Ferrero F, Carminati F. Using venlafaxine to treat behavioral disorders in patients with autism spectrum disorder. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Sep 9;65:85-95. doi: 10.1016/j.pnpbp.2015.09.002. [Epub ahead of print] PubMed PMID: 26361994.

12: Hajhashemi V, Minaiyan M, Banafshe HR, Mesdaghinia A, Abed A. The anti-inflammatory effects of venlafaxine in the rat model of carrageenan-induced paw edema. Iran J Basic Med Sci. 2015 Jul;18(7):654-8. PubMed PMID: 26351555; PubMed Central PMCID: PMC4556757.

13: Doroudgar S, Perry PJ, Lackey GD, Veselova NG, Chuang HM, Albertson TE. An 11-year retrospective review of venlafaxine ingestion in children from the California Poison Control System. Hum Exp Toxicol. 2015 Sep 8. pii: 0960327115604202. [Epub ahead of print] PubMed PMID: 26351291.

14: Hefner G, Shams ME, Unterecker S, Falter T, Hiemke C. Retrospective pilot study for analysis of antidepressant serum concentrations of citalopram and venlafaxine during inflammation. Pharmacopsychiatry. 2015 Sep;48(6):215-8. doi: 10.1055/s-0035-1559666. Epub 2015 Sep 3. PubMed PMID: 26335759.

15: Godoy AL, Rocha A, Souza CD, Lanchote VL. Pharmacokinetics of venlafaxine enantiomers and their metabolites in psoriasis patients. J Clin Pharmacol. 2015 Sep 1. doi: 10.1002/jcph.630. [Epub ahead of print] PubMed PMID: 26331791.

16: Abed A, Hajhashemi V, Banafshe HR, Minaiyan M, Mesdaghinia A. Venlafaxine Attenuates Heat Hyperalgesia Independent of Adenosine or Opioid System in a Rat Model of Peripheral Neuropathy. Iran J Pharm Res. 2015 Summer;14(3):843-50. PubMed PMID: 26330872; PubMed Central PMCID: PMC4518112.

17: Gallagher HC, Gallagher RM, Butler M, Buggy DJ, Henman MC. Venlafaxine for neuropathic pain in adults. Cochrane Database Syst Rev. 2015 Aug 23;8:CD011091. [Epub ahead of print] Review. PubMed PMID: 26298465.

18: Lessing C, Ashton T, Davis P. An Evaluation of Health Service Impacts Consequent to Switching from Brand to Generic Venlafaxine in New Zealand under Conditions of Price Neutrality. Value Health. 2015 Jul;18(5):646-54. doi: 10.1016/j.jval.2015.02.020. Epub 2015 Jul 22. PubMed PMID: 26297093.

19: Hosseini F, Amini F, Yassini Ardekani SM, Shariat N, Nadi M. Double-Blind Randomized Clinical Trial of the Efficacy of Venlafaxine Versus Citalopram in the Treatment of the Acute Phase of Major Depressive Disorder. Iran J Psychiatry Behav Sci. 2015 Jun;9(2):e1041. doi: 10.17795/ijpbs1041. Epub 2015 Jun 1. PubMed PMID: 26286846; PubMed Central PMCID: PMC4539582.

20: Cojutti P, Crapis M, Bassetti M, Hope W, Pea F. Linezolid underexposure in a patient co-treated with venlafaxine. Eur J Clin Pharmacol. 2015 Oct;71(10):1285-6. doi: 10.1007/s00228-015-1922-z. Epub 2015 Aug 8. PubMed PMID: 26253645.